Lipophilicity (XLogP3) Comparison: 2-Substituted vs. Unsubstituted Pyridine and 3-Isomer
The 2-(2,2,2-trifluoroethyl) substituent increases lipophilicity significantly compared to unsubstituted pyridine. The target compound has a computed XLogP3 of 2.3 [1], whereas pyridine has an XLogP3 of 0.7 [2]. The 3-isomer, 3-(2,2,2-trifluoroethyl)pyridine, has an XLogP3 of 2.2 [3], indicating a subtle but measurable difference of 0.1 units relative to the 2-isomer. This 0.1 difference, while small, can be meaningful in optimizing logD for blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Pyridine (XLogP3 = 0.7); 3-(2,2,2-Trifluoroethyl)pyridine (XLogP3 = 2.2) |
| Quantified Difference | Δ = +1.6 vs. pyridine; Δ = +0.1 vs. 3-isomer |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The enhanced lipophilicity directly impacts membrane permeability and protein binding, making 2-(2,2,2-trifluoroethyl)pyridine a preferred intermediate for CNS-targeted programs.
- [1] PubChem. (2025). Computed Properties: XLogP3 for 2-(2,2,2-Trifluoroethyl)pyridine (CID 45790519). View Source
- [2] PubChem. (2025). Pyridine. Compound Summary, CID 1049. View Source
- [3] PubChem. (2025). 3-(2,2,2-Trifluoroethyl)pyridine. Compound Summary, CID 135417596. View Source
